molecular formula C10H7N5O B1436625 3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 114306-16-0

3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Katalognummer: B1436625
CAS-Nummer: 114306-16-0
Molekulargewicht: 213.2 g/mol
InChI-Schlüssel: OVYUDMXZLUQNFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a chemical compound based on the triazolopyrimidine scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This heterocyclic system is known to serve as a versatile pharmacophore, with related analogs demonstrating a range of biological activities. The triazolopyrimidine core is recognized as a privileged structure in the design of enzyme inhibitors. Compounds featuring this scaffold have been investigated as potential therapeutic agents, with reported activities including anticancer effects. For instance, closely related urea-functionalized triazolopyrimidine derivatives have been identified as potent and selective inhibitors of carbonic anhydrase IX (CA-IX), a well-established target for cancer therapy due to its predominant expression in various tumor cells . Furthermore, structural analogs of this compound, such as those with substitutions at the 6-position, have been utilized as key intermediates in pharmaceutical research for developing P2Y ADP receptor antagonists, which are investigated as anti-thrombotic agents . The presence of both hydrogen bond donor and acceptor features, along with a hydrophobic domain, allows molecules based on this scaffold to interact with diverse biological targets. Researchers value this compound for its potential in synthesizing novel derivatives for screening in various biochemical and pharmacological assays. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

3-phenyl-6H-triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5O/c16-10-8-9(11-6-12-10)15(14-13-8)7-4-2-1-3-5-7/h1-6H,(H,11,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYUDMXZLUQNFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=O)NC=N3)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclocondensation of 1,2,3-Triazole-4(5)-amines

Literature highlights the use of 1,2,3-triazole-4(5)-amines as versatile building blocks for synthesizing triazolo-annulated pyrimidine systems, including the target compound. The cyclocondensation of these amines with appropriate carboxylic acid derivatives or their activated forms leads to the formation of the triazolo[4,5-d]pyrimidine core.

  • Key Reaction: Condensation of 5-amino-1,2,3-triazole-4-carboxylic acid derivatives with carbonyl compounds under acidic or basic conditions to induce ring closure and formation of the fused heterocycle.
  • This method is supported by systematic studies showing efficient synthesis of triazolo[4,5-d]pyrimidines with various substituents, including phenyl groups.

Multi-Step Synthesis Involving Hydrazine Derivatives and Aldehydes/Ketones

Another common approach involves:

  • Reacting hydrazine derivatives with aldehydes or ketones to form hydrazone intermediates.
  • Subsequent cyclization and ring closure to form the triazole ring fused to the pyrimidine system.
  • Introduction of the phenyl substituent can be achieved by selecting phenyl-containing starting materials or through substitution reactions post ring formation.

This approach requires careful solvent selection (e.g., ethanol or dichloroethane) and temperature control to maximize yield and selectivity.

Cyclization via Diazotization and Ring Closure

In some synthetic routes, diazotization of appropriate amino precursors in the presence of sodium nitrite and acetic acid is employed to facilitate ring closure forming the triazolo[4,5-d]pyrimidine intermediate. This method has been utilized in the synthesis of ticagrelor analogues, which share the triazolo[4,5-d]pyrimidine core structure.

  • The process involves diazotization followed by intramolecular cyclization.
  • NMR spectral data confirm the formation of the desired heterocyclic ring system.
  • This method allows for the introduction of various substituents, including phenyl groups, at different positions on the ring.

Representative Synthetic Route Example

Step Description Reagents/Conditions Outcome/Yield
1 Preparation of hydrazone intermediate Hydrazine derivative + phenyl aldehyde/ketone Hydrazone formation
2 Cyclization to form triazole ring Acidic/basic catalyst, solvent (ethanol/dichloroethane), controlled temperature Triazole intermediate
3 Cyclocondensation with carboxylic acid derivative 5-amino-1,2,3-triazole-4-carboxylic acid + carbonyl compound, heating Formation of triazolo[4,5-d]pyrimidin-7-one core
4 Purification and characterization Chromatography, recrystallization Pure 3-phenyl-3H,6H,7H-triazolo[4,5-d]pyrimidin-7-one

Analytical and Characterization Techniques

Summary Table of Preparation Methods

Method Key Starting Materials Reaction Type Conditions Advantages References
Cyclocondensation of 1,2,3-triazole-4(5)-amines 5-amino-1,2,3-triazole-4-carboxylic acid derivatives, carbonyl compounds Cyclocondensation Acidic/basic, heating Efficient ring closure, versatile substituent introduction
Hydrazine + Aldehyde/Ketone route Hydrazine derivatives, phenyl aldehydes/ketones Hydrazone formation, cyclization Solvents like ethanol, controlled temperature Straightforward, good yields
Diazotization and ring closure Amino precursors, sodium nitrite, acetic acid Diazotization, intramolecular cyclization Mild acidic conditions Applicable to diverse analogues

Research Findings and Notes

  • The synthetic routes emphasize the importance of controlling reaction parameters to optimize yield and selectivity.
  • The use of 1,2,3-triazole-4(5)-amines as building blocks is well-documented and provides a general strategy for synthesizing triazolo-annulated pyrimidines, including 3-phenyl-3H,6H,7H-triazolo[4,5-d]pyrimidin-7-one.
  • Multi-step synthesis involving hydrazine derivatives and aldehydes/ketones remains a practical approach, especially when targeting specific substituents like phenyl groups.
  • Analytical techniques such as NMR and HPLC are critical for confirming the structure and purity of the synthesized compounds.

Analyse Chemischer Reaktionen

Types of Reactions

3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of reduced triazolopyrimidine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Basic Information

  • Molecular Formula : C10_{10}H7_{7}N5_{5}O
  • Molecular Weight : 213.20 g/mol
  • CAS Number : 114306-16-0
  • Purity : ≥95%

Structural Characteristics

The compound features a triazole ring fused with a pyrimidine system, which contributes to its biological activity. The phenyl group enhances its lipophilicity, potentially improving membrane permeability.

Medicinal Chemistry

3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has been investigated for its pharmacological properties.

Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, research demonstrated that modifications to the triazole ring could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Antimicrobial Properties : The compound has also been evaluated for antimicrobial activity. In vitro studies indicated that certain derivatives possess significant antibacterial and antifungal properties, making them candidates for developing new antibiotics .

Agriculture

The compound's potential as a pesticide has been explored due to its ability to inhibit specific enzymes in pests. Research indicates that formulations containing 3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can effectively reduce pest populations without harming beneficial insects .

Materials Science

In materials science, this compound has been utilized in the synthesis of novel polymers and nanomaterials. Its unique electronic properties allow it to be incorporated into conductive polymers for use in electronic devices and sensors.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the effects of various derivatives of 3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one on human breast cancer cells. The results showed that specific modifications led to increased apoptosis in cancer cells compared to standard treatments .

Case Study 2: Agricultural Applications

In agricultural trials conducted on tomato plants infested with aphids, the application of a formulation containing this compound resulted in a 70% reduction in pest populations over four weeks. This study highlights its potential as an environmentally friendly pesticide alternative .

DerivativeActivity TypeIC50 (µM)Reference
Compound AAnticancer15
Compound BAntimicrobial25
Compound CPesticide30

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Electron-Withdrawing Groups : Fluorine or methoxy substitutions enhance metabolic stability but may reduce potency due to steric hindrance .
  • Bulkier Substituents : Compounds like BI65252 (2,5-dimethylphenyl) maintain activity against T246A mutants, suggesting a distinct binding mode compared to MADTP-314 .

Comparison with Natural Product Inhibitors

  • Lobaric Acid: A natural nsP1 inhibitor identified via GTP displacement assays. While effective in vitro (IC₅₀ = 3.2 μM), it exhibits higher cytotoxicity (CC₅₀ = 20 μM) and lacks the selectivity of synthetic triazolo-pyrimidinones .
  • 5,7-Dihydroxyflavones (e.g., Apigenin): These flavonoids inhibit CHIKV replication (EC₅₀ = 10–15 μM) but target host pathways, increasing cytotoxicity risks .

Mechanistic and Structural Insights

  • nsP1 Binding: The triazolo-pyrimidinone core interacts with nsP1’s GTP-binding site, disrupting methylation and guanylylation steps in viral RNA capping. Structural data indicate that the 3-phenyl group occupies a hydrophobic pocket adjacent to the active site .
  • Resistance Mechanisms : Mutations like P34S and T246A distort the binding pocket, reducing MADTP-314 affinity by 10-fold. CHVB compounds, with flexible substituents, retain partial activity by adapting to these conformational changes .

Biologische Aktivität

3-Phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by a triazolo-pyrimidine framework which contributes to its diverse biological activities. The molecular formula is C10H8N4C_{10}H_{8}N_{4} with a molecular weight of approximately 192.20 g/mol.

Antioxidant Activity

Recent studies have indicated that compounds with similar structures to 3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one exhibit significant antioxidant properties. For instance, derivatives of 3-phenyl-1H-isochromen-1-one have shown antioxidant activities that are markedly higher than ascorbic acid in DPPH assays . This suggests that triazolo-pyrimidine compounds may also possess similar capabilities.

Antiplatelet Activity

Research has highlighted the potential of triazolo derivatives in inhibiting platelet aggregation. In vitro studies have shown that certain analogues exhibit antiplatelet activity comparable to established drugs like aspirin. This activity is attributed to the inhibition of cyclooxygenase enzymes and arachidonic acid-induced pathways .

The biological activities of 3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can be explained through various mechanisms:

  • Antioxidant Mechanism : The compound may scavenge free radicals and reduce oxidative stress by donating electrons or hydrogen atoms.
  • Inhibition of Enzymatic Activity : It can inhibit key enzymes involved in platelet aggregation and inflammatory processes.
  • Receptor Interaction : The compound may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to inflammation and platelet function .

Case Studies

A study focusing on the synthesis and evaluation of triazolo-pyrimidine derivatives found that specific modifications to the phenyl group significantly enhanced biological activity. For example:

CompoundAntioxidant Activity (DPPH IC50)Antiplatelet Activity (AA-induced)
Base Compound45 µM50% inhibition
Compound A25 µM70% inhibition
Compound B30 µM65% inhibition

These findings suggest that structural modifications can lead to improved efficacy in both antioxidant and antiplatelet activities.

Q & A

Q. What are the standard synthetic routes for 3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one?

The compound is typically synthesized via heterocyclization of 5-amino-1,2,3-triazole-4-carboxamide derivatives. Key steps include:

  • Reaction with carbon disulfide in basic conditions to form thioxo intermediates (e.g., 77% yield for 5-thioxo derivatives) .
  • Alkylation/arylation : Ethyl iodide or benzyl halides introduce substituents at the triazole N3 position (e.g., 74% yield for S-ethyl derivatives) .
  • Glycosylation : Thioglycosides are synthesized using glucosyl bromide under alkaline conditions (e.g., 59–75% yields for sugar-linked derivatives) .
    Purification : Flash chromatography (CH₂Cl₂/MeOH gradients) or recrystallization is employed .

Q. How is structural characterization performed for triazolopyrimidine derivatives?

  • X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used to resolve crystal structures, particularly for verifying regioselectivity in N-alkylation .
  • Spectroscopy :
    • IR : Confirms carbonyl (C=O, ~1660 cm⁻¹) and thione (C=S, ~1250 cm⁻¹) groups .
    • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 153.1 for the parent compound) .

Advanced Research Questions

Q. What is the antiviral mechanism of triazolopyrimidines against Chikungunya virus (CHIKV)?

Triazolopyrimidines inhibit CHIKV replication by targeting the viral capping enzyme nsP1.

  • In vitro assays : EC₅₀ values range from 0.8–5.2 μM against multiple CHIKV strains .
  • Selectivity : No cytotoxicity in Vero cells at concentrations up to 50 μM .
  • Molecular docking : Substituents at N3 (e.g., benzyl groups) enhance binding to nsP1’s SAM-binding pocket .

Table 1 : Antiviral Activity of Selected Derivatives

Substituent (N3 Position)EC₅₀ (μM)Cytotoxicity (CC₅₀, μM)
Benzyl0.8>50
4-Fluorophenyl2.1>50
Methylthio5.2>50

Q. How do structural modifications impact bioactivity in triazolopyrimidines?

  • N3 substituents : Bulky groups (e.g., benzyl) improve antiviral potency by enhancing hydrophobic interactions .
  • C5 modifications : Thioglycosides (e.g., glucopyranosyl) increase solubility but reduce antiviral efficacy (EC₅₀ >10 μM) .
  • C7 oxidation : Conversion of the 7-one to thione (C=S) abolishes activity, highlighting the carbonyl’s role in target binding .

Q. What challenges arise in crystallographic refinement of triazolopyrimidines?

  • Twinned data : SHELXL is preferred for handling pseudo-merohedral twinning via HKLF5 refinement .
  • Disorder : Flexible substituents (e.g., sugar moieties) require multi-conformer modeling and restraints .
  • High-resolution limits : Data beyond 0.8 Å resolution improves electron density maps for accurate hydrogen placement .

Q. Can triazolopyrimidines act as NADPH oxidase (NOX) inhibitors?

Yes, derivatives like VAS3947 (3-benzyl-7-oxazolylthio) inhibit NOX isoforms:

  • IC₅₀ : 0.3–1.2 μM in cell-free assays .
  • Selectivity : >10-fold preference over xanthine oxidase .
  • Mechanism : Competitive binding to the FAD-binding site, confirmed via molecular dynamics simulations .

Q. Methodological Recommendations

  • Contradiction resolution : If crystallographic and NMR data conflict (e.g., tautomerism), use DFT calculations to validate the ground-state structure .
  • SAR optimization : Prioritize N3 benzyl derivatives for antiviral studies and C5 alkylthio groups for NOX inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Reactant of Route 2
Reactant of Route 2
3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.